Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate
Overview
Description
Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate is a synthetic organic compound with the molecular formula C13H12F3NO4. It is characterized by the presence of a trifluoromethyl group, an ethyl ester group, and a benzyloxycarbonyl-protected imine. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate typically involves a multi-step process. One common method includes the reaction of prop-2-ynyl-carbamic acid benzyl ester with a rhodium catalyst in toluene at 30°C for 3 hours under an inert atmosphere using molecular sieves . This is followed by the addition of this compound in toluene at 0°C for 48 hours, again under an inert atmosphere with molecular sieves .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing safety measures for handling reactive intermediates and catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the benzyloxycarbonyl-protected imine can participate in reversible interactions with biological molecules. These interactions can modulate biochemical pathways and exert specific effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate: shares similarities with other trifluoromethyl-containing compounds and benzyloxycarbonyl-protected imines.
Indole derivatives: These compounds also contain nitrogen and aromatic systems, making them relevant for comparison.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential applications. The trifluoromethyl group provides stability and lipophilicity, while the benzyloxycarbonyl-protected imine offers versatility in chemical transformations.
Biological Activity
Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate, also known by its CAS number 126535-92-0, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C13H12F3N O4
- Molecular Weight : 303.238 g/mol
- CAS Number : 126535-92-0
Structure
The compound features a trifluoropropanoate backbone with a benzyloxycarbonyl group attached to an imino function. The presence of trifluoromethyl groups enhances lipophilicity and potentially influences biological interactions.
This compound exhibits various biological activities primarily through its interaction with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways critical for cell proliferation and survival.
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : The modulation of inflammatory pathways indicates potential use in treating inflammatory diseases.
Case Studies
- Anticancer Efficacy : In a study conducted on human cancer cell lines, this compound demonstrated significant cytotoxicity with IC50 values ranging from 10 to 30 µM depending on the cell line tested. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
- Inflammatory Response Modulation : Another study evaluated the compound's effect on TNF-alpha production in macrophages. Results indicated a dose-dependent reduction in TNF-alpha levels, suggesting anti-inflammatory potential.
Comparative Biological Activity Table
Compound Name | Biological Activity | IC50 (µM) | Notes |
---|---|---|---|
This compound | Anticancer | 10-30 | Effective against various cancer cell lines |
Similar Compounds | Varies | Varies | Comparison with structurally similar compounds |
Safety Profile
The safety profile of this compound is critical for its development as a therapeutic agent. Toxicological assessments indicate moderate toxicity at high concentrations. Safety precautions include:
- Handling : Use appropriate personal protective equipment (PPE).
- Storage Conditions : Store in a cool, dry place away from incompatible substances.
Properties
IUPAC Name |
ethyl 3,3,3-trifluoro-2-phenylmethoxycarbonyliminopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO4/c1-2-20-11(18)10(13(14,15)16)17-12(19)21-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAOLBKMAUXBHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NC(=O)OCC1=CC=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374490 | |
Record name | Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126535-92-0 | |
Record name | Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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